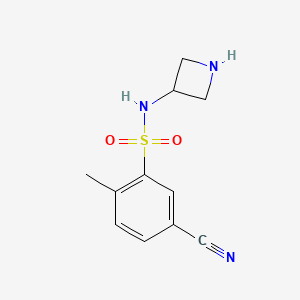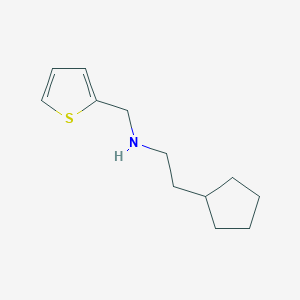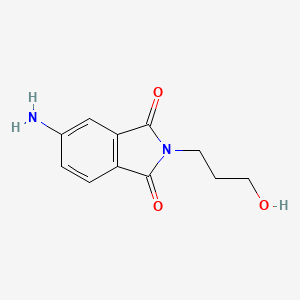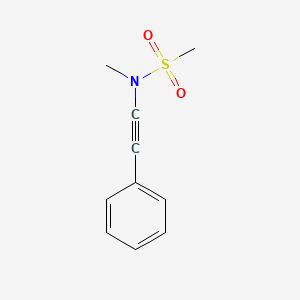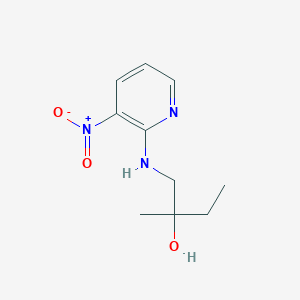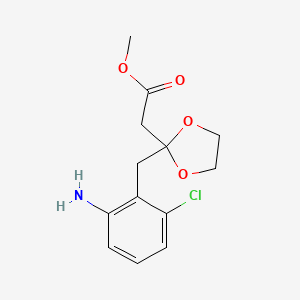
(E)-Diethyl (3-oxo-3-phenylprop-1-en-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a conjugated enone system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate typically involves the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, such as chalcone. The reaction is usually catalyzed by a base, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The carbonyl group in the enone system can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Phosphonate esters or amides.
科学的研究の応用
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers
作用機序
The mechanism of action of diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The conjugated enone system also allows for interactions with nucleophiles, making it a versatile compound in various chemical reactions .
類似化合物との比較
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar synthetic applications.
Dimethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate: A methyl ester analog with similar reactivity.
Diethyl cyanophosphonate: Another phosphonate compound with different functional groups and reactivity
Uniqueness
Diethyl (E)-(3-oxo-3-phenylprop-1-en-1-yl)phosphonate is unique due to its conjugated enone system, which provides additional reactivity and potential for diverse applications compared to simpler phosphonates. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
特性
分子式 |
C13H17O4P |
|---|---|
分子量 |
268.24 g/mol |
IUPAC名 |
(E)-3-diethoxyphosphoryl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H17O4P/c1-3-16-18(15,17-4-2)11-10-13(14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |
InChIキー |
GJUALVBBXKGMHZ-ZHACJKMWSA-N |
異性体SMILES |
CCOP(=O)(/C=C/C(=O)C1=CC=CC=C1)OCC |
正規SMILES |
CCOP(=O)(C=CC(=O)C1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


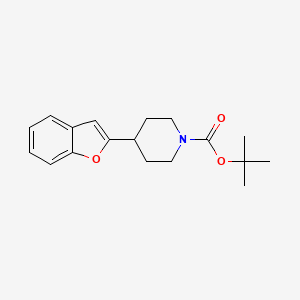
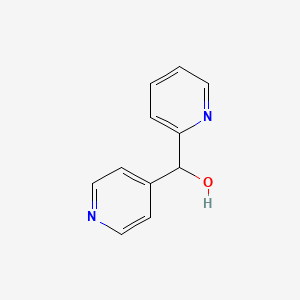
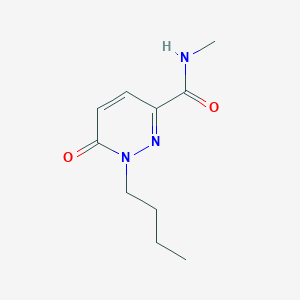
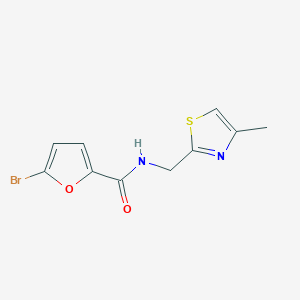
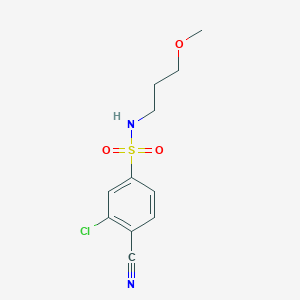
![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)
